N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide
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Overview
Description
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a thiophene ring
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
Compounds with similar structures have been shown to interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Compounds with similar structures have been shown to influence a variety of biochemical pathways . These effects can lead to a range of downstream effects, potentially influencing cellular function and disease progression.
Pharmacokinetics
Similar compounds have been shown to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been shown to have a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These effects could potentially result from the compound’s interaction with its targets and its influence on biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may be used in the development of new medications for treating various diseases, including cancer, infections, and neurological disorders .
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties .
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares a similar pyrazole structure but differs in its additional functional groups and overall molecular framework.
N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide: Another compound with a heterocyclic core, used for its therapeutic potential.
Uniqueness
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide is unique due to its combination of pyrazole, piperidine, and thiophene rings. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-10-9-13(17-16-10)18-6-4-11(5-7-18)15-14(19)12-3-2-8-20-12/h2-3,8-9,11H,4-7H2,1H3,(H,15,19)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDYCSLVANBYDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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